1-Aminopropane-1,2-diol 1-Aminopropane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 93240-62-1
VCID: VC19220641
InChI: InChI=1S/C3H9NO2/c1-2(5)3(4)6/h2-3,5-6H,4H2,1H3
SMILES:
Molecular Formula: C3H9NO2
Molecular Weight: 91.11 g/mol

1-Aminopropane-1,2-diol

CAS No.: 93240-62-1

Cat. No.: VC19220641

Molecular Formula: C3H9NO2

Molecular Weight: 91.11 g/mol

* For research use only. Not for human or veterinary use.

1-Aminopropane-1,2-diol - 93240-62-1

Specification

CAS No. 93240-62-1
Molecular Formula C3H9NO2
Molecular Weight 91.11 g/mol
IUPAC Name 1-aminopropane-1,2-diol
Standard InChI InChI=1S/C3H9NO2/c1-2(5)3(4)6/h2-3,5-6H,4H2,1H3
Standard InChI Key UZUMQQZPGOFJBQ-UHFFFAOYSA-N
Canonical SMILES CC(C(N)O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-Aminopropane-1,2-diol exhibits a chiral carbon center at the second position, leading to two enantiomers: (R)- and (S)-3-amino-1,2-propanediol. The (S)-enantiomer, for instance, has a specific rotation of [α]D20=17.4[\alpha]^{20}_D = -17.4^\circ (in chloroform) and a melting point of 55°C . The compound’s structure (Fig. 1) facilitates hydrogen bonding and coordination with metal ions, enhancing its solubility in polar solvents like water .

Physical and Chemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight91.11 g/mol
Boiling Point130°C (at atmospheric pressure)
Melting Point55–57°C
Density (25°C)1.175 g/mL
SolubilityMiscible with water

Synthesis Methodologies

Catalytic Aminolysis of Epoxides

A patent-pending method employs glycerin chlorohydrin as a precursor, reacting it with 25–27% aqueous ammonia under catalytic conditions. Copper oxide (CuO\text{CuO}) serves as the primary catalyst, augmented by promoters like iron oxide (Fe2O3\text{Fe}_2\text{O}_3) or zinc oxide (ZnO\text{ZnO}). At 30–50°C, this method achieves a 99% purity product with a reaction time of 1–3 hours . The reaction mechanism involves nucleophilic attack by ammonia on the epoxide ring, followed by ring-opening to yield the diol .

Flow Chemistry Approaches

Modern flow reactors optimize the synthesis of 3-amino-1,2-propanediol by precisely controlling residence times and reagent ratios. For example, a two-chamber system with a total residence time of 23.98 minutes produces a 67.4% yield when using 1-chloro-1,2-propanediol (1-CPD) and ammonia . This method enhances scalability and reduces byproduct formation compared to batch processes .

Biocatalytic Routes

Enzymatic synthesis using immobilized lipases (e.g., Novozym® 435) enables selective acylation of 1-aminopropane-1,2-diol. A two-step process first acylates the amino group with stearic acid (92% yield), followed by O-acylation with myristic acid (54% yield), producing pseudo-ceramides for cosmetic applications . This green chemistry approach minimizes waste and operates under mild conditions (room temperature, aqueous media) .

Industrial and Biomedical Applications

Pharmaceutical Intermediates

1-Aminopropane-1,2-diol is indispensable in synthesizing iohexol and iopamidol, nonionic contrast agents used in radiography. These agents rely on the compound’s ability to coordinate iodine atoms while maintaining low osmolality, reducing patient discomfort .

Agricultural Chemicals

As a pesticide intermediate, the compound’s amino group reacts with electrophilic agents to form Schiff bases, which exhibit herbicidal and fungicidal activity. Its biodegradability aligns with trends toward environmentally friendly agrochemicals .

Biochemical Research

In enzymology, 1-aminopropane-1,2-diol acts as a substrate for alcohol dehydrogenases and aminotransferases. Studies using 13C^{13}\text{C}-labeled variants have elucidated metabolic pathways in prokaryotes, particularly glycerol metabolism in E. coli .

Challenges and Future Directions

Synthesis Optimization

Despite advances, current methods face limitations in enantiomeric purity. For instance, the catalytic aminolysis route predominantly yields racemic mixtures, necessitating costly resolution techniques . Future research could explore asymmetric catalysis using chiral ligands or engineered enzymes to improve stereoselectivity.

Expanding Applications

Emerging uses in lipid nanotechnology, such as synthesizing cationic lipids for mRNA vaccine delivery, warrant investigation. The compound’s hydroxyl groups can be functionalized with lipid tails, enhancing biocompatibility and cellular uptake .

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